molecular formula C14H10Cl2O2 B6407393 2-(2,5-Dichlorophenyl)-6-methylbenzoic acid CAS No. 1261898-47-8

2-(2,5-Dichlorophenyl)-6-methylbenzoic acid

Cat. No.: B6407393
CAS No.: 1261898-47-8
M. Wt: 281.1 g/mol
InChI Key: SZKSSQBJMRHOEH-UHFFFAOYSA-N
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Description

2-(2,5-Dichlorophenyl)-6-methylbenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of two chlorine atoms and a methyl group attached to a benzene ring, which is further connected to a benzoic acid moiety

Properties

IUPAC Name

2-(2,5-dichlorophenyl)-6-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c1-8-3-2-4-10(13(8)14(17)18)11-7-9(15)5-6-12(11)16/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZKSSQBJMRHOEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=C(C=CC(=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50691225
Record name 2',5'-Dichloro-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261898-47-8
Record name 2',5'-Dichloro-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Dichlorophenyl)-6-methylbenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dichlorotoluene and phthalic anhydride as the primary starting materials.

    Friedel-Crafts Acylation: The first step involves the Friedel-Crafts acylation of 2,5-dichlorotoluene with phthalic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction forms an intermediate ketone.

    Oxidation: The intermediate ketone is then oxidized using an oxidizing agent such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to yield the desired this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of automated reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-(2,5-Dichlorophenyl)-6-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)

Major Products:

    Oxidation Products: Quinones, carboxylic acids

    Reduction Products: Alcohols, aldehydes

    Substitution Products: Various substituted aromatic compounds

Scientific Research Applications

2-(2,5-Dichlorophenyl)-6-methylbenzoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its derivatives are studied for their unique chemical properties.

    Biology: The compound and its derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-(2,5-Dichlorophenyl)-6-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. For example, its derivatives may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways depend on the specific derivative and its chemical structure.

Comparison with Similar Compounds

2-(2,5-Dichlorophenyl)-6-methylbenzoic acid can be compared with other similar compounds, such as:

    2-(2,5-Dichlorophenyl)benzoic acid: Lacks the methyl group, which may affect its chemical reactivity and biological activity.

    2-(2,4-Dichlorophenyl)-6-methylbenzoic acid:

    2-(2,5-Dichlorophenyl)-4-methylbenzoic acid: The position of the methyl group is different, which can influence the compound’s reactivity and interactions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

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